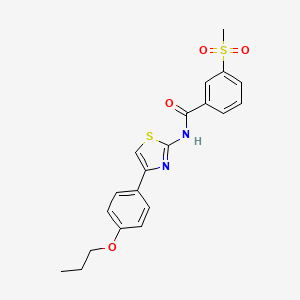

3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

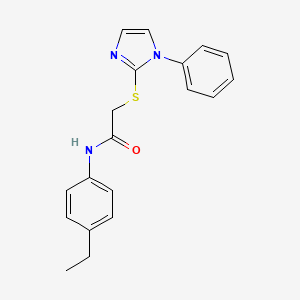

The compound is a derivative of thiazole, a heterocyclic compound. The thiazole ring is a part of many important drugs and molecules including vitamin B1 (thiamine) and penicillin .

Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring attached to a benzamide group via a sulfonyl linkage . The propoxyphenyl group is likely attached to the thiazole ring.Applications De Recherche Scientifique

Cardiac Electrophysiological Activity : Research shows that compounds similar to 3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide demonstrate significant potential in cardiac electrophysiological activity. They are comparable to sematilide, a selective class III agent, indicating their viability in producing class III electrophysiological activity in the benzamide series (Morgan et al., 1990).

Anticancer Properties : Several derivatives of this compound have been synthesized and shown to exhibit anticancer activities. For example, certain indapamide derivatives have demonstrated proapoptotic activity against melanoma cell lines, and other derivatives have shown significant anticancer activity against various cancer cell lines (Yılmaz et al., 2015); (Ravinaik et al., 2021).

Glucokinase Activators : Certain 3-alkoxy-5-phenoxy-N-thiazolyl benzamides have been identified as novel and orally bioavailable glucokinase activators, indicating potential applications in diabetes treatment (Iino et al., 2009).

Antiarrhythmic Activity : Some derivatives have demonstrated potent class III antiarrhythmic activity, indicating potential use in treating cardiac arrhythmias (Ellingboe et al., 1992).

Antimalarial and Antiviral Properties : Investigations have shown that certain sulfonamide derivatives exhibit antimalarial activity and potential application as COVID-19 drugs (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Action : Derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting their use as antimicrobial and antifungal agents (Sych et al., 2019).

Gelation Behavior : N-(thiazol-2-yl) benzamide derivatives have been studied for their gelation behavior, important for applications in material science (Yadav & Ballabh, 2020).

Antitubercular Agents : Some derivatives have been synthesized and evaluated for their antitubercular activity, showcasing potential in the treatment of tuberculosis (Kumar et al., 2013).

Stearoyl-CoA Desaturase-1 Inhibitors : Certain benzamides have been identified as potent inhibitors of stearoyl-CoA desaturase-1, suggesting a role in metabolic disorders (Uto et al., 2009).

Na+/H+ Antiporter Inhibitors : Benzoylguanidines derived from similar compounds have shown potential as Na+/H+ exchanger inhibitors, which could be beneficial in treating acute myocardial infarction (Baumgarth et al., 1997).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-methylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-3-11-26-16-9-7-14(8-10-16)18-13-27-20(21-18)22-19(23)15-5-4-6-17(12-15)28(2,24)25/h4-10,12-13H,3,11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNSKUQEHNNAFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2635979.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2635987.png)

![Methyl 2-amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2635988.png)

![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)

![2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2635997.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)